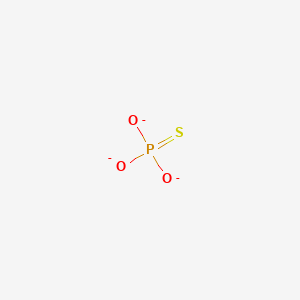
Phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioate, also known as this compound, is a useful research compound. Its molecular formula is O3PS-3 and its molecular weight is 111.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Biology
Mechanistic Probes
Phosphorothioate linkages are utilized as mechanistic probes in the study of RNA and enzymatic processes. They have been instrumental in demonstrating that certain RNA splicing systems function as metalloenzymes, providing insights into the roles of metal ions in catalysis. Additionally, these linkages allow researchers to map ligands within RNA active sites, enhancing our understanding of macromolecular functions .
Nuclease Resistance
One of the primary advantages of this compound modifications is their ability to confer resistance against nucleases, enzymes that degrade nucleic acids. This property is crucial for enhancing the stability and efficacy of oligonucleotides in vivo, making them suitable for therapeutic applications .
Drug Delivery Systems
Liposomal Formulations
this compound oligonucleotides are increasingly used in liposomal drug delivery systems. These systems encapsulate therapeutic agents within lipid bilayers, improving drug stability and targeting capabilities. The incorporation of this compound modifications enhances the half-life of the encapsulated drugs by protecting them from enzymatic degradation .
Targeted Therapy
Research has shown that this compound-modified oligonucleotides can be effectively used in targeted therapies for various diseases, including cancer. For example, studies have demonstrated the use of this compound oligonucleotides to inhibit survivin mRNA in bladder carcinoma cells, showcasing their potential as therapeutic agents .
Cancer Therapeutics
Antisense Oligonucleotides
this compound oligonucleotides are commonly employed as antisense agents to modulate gene expression. Their ability to resist degradation allows them to effectively inhibit target mRNAs in cellular systems. Several this compound antisense oligonucleotides have entered clinical trials, indicating their potential in cancer treatment .
Mechanistic Insights
The use of this compound modifications has provided critical mechanistic insights into the interactions between oligonucleotides and proteins. These interactions are essential for understanding how antisense oligonucleotides exert their effects at the molecular level, further validating their use in therapeutic applications .
Summary of Key Findings
Análisis De Reacciones Químicas
Nucleophilic Reactions
Phosphorothioate oligonucleotides exhibit high reactivity towards electrophilic reagents, allowing for efficient functionalization. Recent advancements have highlighted methods for covalently conjugating this compound oligonucleotides with various electrophiles, enhancing their chemical versatility while preserving their structural integrity. The nucleophilic nature of the sulfur atom facilitates these reactions, making them suitable for applications in drug delivery and molecular labeling .
Oxidation Reactions
Phosphorothioates are susceptible to oxidation, particularly under oxidative stress conditions. Studies have demonstrated that exposure to reactive oxygen species can lead to the degradation of this compound-containing DNA, resulting in genomic instability. For instance, reactions with hydrogen peroxide or hypochlorous acid can lead to desulfurated products and other modifications that compromise DNA integrity .
Mechanisms of Oxidation
The oxidation process typically involves:
-
The initial formation of reactive intermediates that attack the sulfur atom.
-
Subsequent cleavage of the P-S bond, resulting in desulfurated dinucleotides and other byproducts.
These reactions underscore the dynamic nature of this compound modifications and their potential implications for cellular processes under oxidative conditions .
Toxicity and Off-Target Effects
Despite their advantages, this compound-modified oligonucleotides can exhibit toxicity due to interactions with cellular proteins involved in RNA processing and regulation. These interactions can lead to mislocalization of nuclear proteins and subsequent cellular stress responses . Understanding these off-target effects is crucial for optimizing therapeutic strategies involving this compound modifications.
Propiedades
Número CAS |
15181-41-6 |
|---|---|
Fórmula molecular |
O3PS-3 |
Peso molecular |
111.04 g/mol |
Nombre IUPAC |
thiophosphate |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-3 |
Clave InChI |
RYYWUUFWQRZTIU-UHFFFAOYSA-K |
SMILES |
[O-]P(=S)([O-])[O-] |
SMILES canónico |
[O-]P(=S)([O-])[O-] |
Key on ui other cas no. |
15181-41-6 |
Sinónimos |
diethyl thiophosphate sodium thiophosphate thiophosphate thiophosphoric acid thiophosphoric acid, trisodium salt |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














